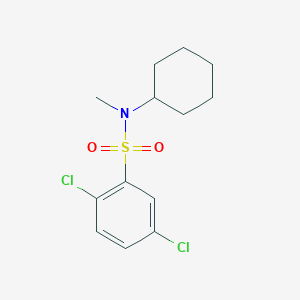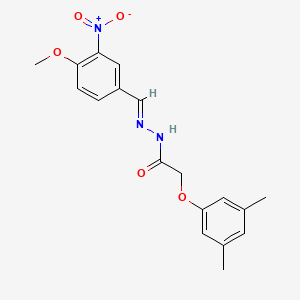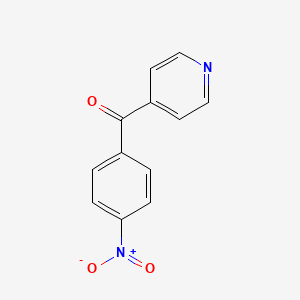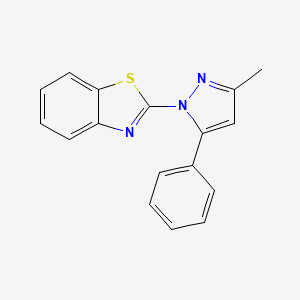![molecular formula C19H22ClN3O2 B5580110 2-tert-butyl-5-{[3-(2-chlorophenyl)pyrrolidin-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5580110.png)
2-tert-butyl-5-{[3-(2-chlorophenyl)pyrrolidin-1-yl]carbonyl}pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-5-{[3-(2-chlorophenyl)pyrrolidin-1-yl]carbonyl}pyrimidin-4-ol is a useful research compound. Its molecular formula is C19H22ClN3O2 and its molecular weight is 359.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.1400546 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
A study by Shpakovsky et al. (2012) focuses on the synthesis and characterization of organotin(IV) complexes, indicating a methodological approach to creating compounds with potential biological activity. The research showcases how different geometries around the metal center can influence the properties of the synthesized complexes, highlighting the compound's cytotoxic activity against human breast cancer cells (Shpakovsky et al., 2012).
Ligand Optimization for Receptor Binding
Research by Altenbach et al. (2008) explores structure-activity relationships of 2-aminopyrimidines as ligands for the histamine H4 receptor. This study exemplifies the process of optimizing ligands to improve their potency and efficacy, which could be crucial for the development of new therapeutic agents (Altenbach et al., 2008).
Development of New Heterocyclic Compounds
El-Deeb et al. (2008) describe the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, showcasing an efficient method for preparing new heterocyclic compounds that could have diverse scientific applications. This work emphasizes the versatility of pyrimidine derivatives in chemical synthesis and the potential for creating compounds with novel properties (El-Deeb et al., 2008).
Cross-Couplings in Pyrimidines
A study by Majeed et al. (1989) delves into the stannylation reaction and cross-couplings in pyrimidines, providing insights into the synthesis of stannylated pyrimidines and their potential in forming new carbon-carbon bonds through cross-coupling reactions. This research contributes to the field of organic synthesis, offering pathways to complex molecules (Majeed et al., 1989).
Fluorescent Solid-State Asymmetric Spirosilabifluorene Derivatives
Lee et al. (2005) report on the synthesis of highly fluorescent solid-state asymmetric spirosilabifluorene derivatives. Their work highlights the significance of structural modification in altering the photophysical properties of compounds, which could be beneficial for developing new materials for optoelectronic applications (Lee et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-tert-butyl-5-[3-(2-chlorophenyl)pyrrolidine-1-carbonyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-19(2,3)18-21-10-14(16(24)22-18)17(25)23-9-8-12(11-23)13-6-4-5-7-15(13)20/h4-7,10,12H,8-9,11H2,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHXVQAZJJCHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=O)N1)C(=O)N2CCC(C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-ethyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5580035.png)
![4,6-dichloro-N-{2-[(difluoromethyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5580043.png)


![4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-4-oxobutanoic acid](/img/structure/B5580052.png)
![N-(2-hydroxycyclohexyl)-N-methyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5580062.png)

![3-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B5580071.png)
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(4-chlorobenzyl)-2-oxoacetamide](/img/structure/B5580076.png)
![1-ethyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B5580087.png)
![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-4(1H)-quinolinone hydrochloride](/img/structure/B5580099.png)


![5-(2-fluorophenyl)-N-(2-methoxy-1-methylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5580127.png)
